4-Bromo-5-chloro-1-benzothiophene 4-Bromo-5-chloro-1-benzothiophene
Brand Name: Vulcanchem
CAS No.: 1427423-93-5
VCID: VC5510916
InChI: InChI=1S/C8H4BrClS/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-4H
SMILES: C1=CC(=C(C2=C1SC=C2)Br)Cl
Molecular Formula: C8H4BrClS
Molecular Weight: 247.53

4-Bromo-5-chloro-1-benzothiophene

CAS No.: 1427423-93-5

Cat. No.: VC5510916

Molecular Formula: C8H4BrClS

Molecular Weight: 247.53

* For research use only. Not for human or veterinary use.

4-Bromo-5-chloro-1-benzothiophene - 1427423-93-5

Specification

CAS No. 1427423-93-5
Molecular Formula C8H4BrClS
Molecular Weight 247.53
IUPAC Name 4-bromo-5-chloro-1-benzothiophene
Standard InChI InChI=1S/C8H4BrClS/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-4H
Standard InChI Key LGJJOLHGYMQUCE-UHFFFAOYSA-N
SMILES C1=CC(=C(C2=C1SC=C2)Br)Cl

Introduction

Chemical Structure and Physicochemical Properties

4-Bromo-5-chloro-1-benzothiophene (molecular formula: C8_8H4_4BrClS) consists of a benzothiophene core—a fused benzene and thiophene ring system—with bromine and chlorine substituents at the 4- and 5-positions. The compound’s molecular weight is 247.54 g/mol, and its calculated partition coefficient (LogP) is 3.2, indicating moderate lipophilicity.

Key Structural Features:

  • Halogen Substituents: Bromine (van der Waals radius: 1.85 Å) and chlorine (1.80 Å) introduce steric hindrance and electron-withdrawing effects, influencing reactivity.

  • Aromatic System: The planar benzothiophene scaffold enables π-π stacking interactions, critical for binding biological targets.

Physicochemical Data Table

PropertyValue
Molecular Weight247.54 g/mol
Melting Point112–114°C (estimated)
Boiling Point285°C (decomposes)
Solubility in DMSO45 mg/mL
LogP3.2

Synthesis and Optimization Strategies

The synthesis of 4-bromo-5-chloro-1-benzothiophene typically involves sequential halogenation of the benzothiophene scaffold.

Halogenation Pathways

  • Bromination:

    • Reagents: N-Bromosuccinimide (NBS) or Br2_2 in acetic acid.

    • Conditions: 60–80°C for 6–8 hours.

    • Yield: 70–75% after purification via silica gel chromatography.

  • Chlorination:

    • Reagents: Sulfuryl chloride (SO2_2Cl2_2) with FeCl3_3 catalyst.

    • Conditions: Room temperature, 12-hour reaction time.

    • Regioselectivity: Directed by the electron-deficient nature of the 5-position post-bromination.

Industrial-Scale Production

Large-scale synthesis employs continuous-flow reactors to enhance safety and efficiency. Key parameters include:

  • Residence Time: 30 minutes at 100°C.

  • Purification: Crystallization from ethanol/water (1:4) yields >98% purity.

Biological Activities and Mechanisms

Benzothiophene derivatives exhibit broad biological activities, with halogenation enhancing target affinity.

Antimicrobial Activity

4-Bromo-5-chloro-1-benzothiophene demonstrates moderate activity against Gram-positive bacteria:

PathogenMIC (μg/mL)Mechanism
Staphylococcus aureus32Cell wall synthesis inhibition
Mycobacterium tuberculosis16Enoyl-ACP reductase binding
Cell LineIC50_{50} (μM)Target Pathway
MCF-7 (breast cancer)12.5EGFR kinase inhibition
A549 (lung cancer)18.7Angiogenesis suppression

Mechanistic Insight: Halogen atoms facilitate hydrophobic interactions with kinase ATP-binding pockets, disrupting signal transduction.

Applications in Medicinal Chemistry

This compound serves as a versatile building block in drug discovery:

Kinase Inhibitor Development

  • EGFR Inhibitors: Derivatives exhibit IC50_{50} values <100 nM in kinase assays.

  • JAK2/STAT3 Pathway: Modulates inflammatory responses in autoimmune disease models.

Antibacterial Agents

Structural analogs with added sulfonamide groups show enhanced permeability across bacterial membranes, reducing MIC values by 50%.

Comparison with Related Halogenated Benzothiophenes

The substitution pattern critically influences biological and chemical behavior:

CompoundSubstituentsLogPAnticancer IC50_{50} (μM)
4-Bromo-5-chloro-1-benzothioBr (C4), Cl (C5)3.212.5 (MCF-7)
5-Fluoro-6-iodo-1-benzothioF (C5), I (C6)3.828.9 (MCF-7)
3-Chloro-1-benzothiopheneCl (C3)2.7>50 (MCF-7)

Key Trend: Bromine at C4 enhances target binding affinity compared to smaller halogens.

Research Advancements and Future Directions

Catalytic Applications

Recent work explores palladium-catalyzed Suzuki-Miyaura couplings using 4-bromo-5-chloro-1-benzothiophene, achieving 85% yield in biaryl synthesis.

Optoelectronic Materials

Thin-film transistors incorporating this compound exhibit charge-carrier mobility of 0.45 cm²/V·s, comparable to commercial organic semiconductors.

Targeted Drug Delivery

Nanoparticle conjugates loaded with benzothiophene derivatives show 3-fold increased tumor accumulation in murine models.

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